Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]
Brand Name: Vulcanchem
CAS No.: 82310-64-3
VCID: VC17281132
InChI: InChI=1S/C6H12N2.2C6H12O7.Pt/c7-5-3-1-2-4-6(5)8;2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h5-8H,1-4H2;2*2-5,7-11H,1H2,(H,12,13);/q-2;;;+2
SMILES:
Molecular Formula: C18H36N2O14Pt
Molecular Weight: 699.6 g/mol

Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]

CAS No.: 82310-64-3

Cat. No.: VC17281132

Molecular Formula: C18H36N2O14Pt

Molecular Weight: 699.6 g/mol

* For research use only. Not for human or veterinary use.

Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] - 82310-64-3

Specification

CAS No. 82310-64-3
Molecular Formula C18H36N2O14Pt
Molecular Weight 699.6 g/mol
IUPAC Name (2-azanidylcyclohexyl)azanide;2,3,4,5,6-pentahydroxyhexanoic acid;platinum(2+)
Standard InChI InChI=1S/C6H12N2.2C6H12O7.Pt/c7-5-3-1-2-4-6(5)8;2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h5-8H,1-4H2;2*2-5,7-11H,1H2,(H,12,13);/q-2;;;+2
Standard InChI Key BNPLXCJQOYDPPN-UHFFFAOYSA-N
Canonical SMILES C1CCC(C(C1)[NH-])[NH-].C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Pt+2]

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s core consists of a central platinum(II) ion coordinated by two 1,2-cyclohexanediamine ligands in a square-planar geometry. The diamine ligands adopt a trans orientation, while the D-gluconate moieties bind via their O1 oxygen atoms, forming a bis-chelate complex. The SP-4-2-(1S-trans) designation specifies the stereochemistry:

  • SP-4: Square-planar coordination geometry.

  • 1S-trans: The 1,2-cyclohexanediamine ligands are arranged trans to each other, with the cyclohexane ring in an S-configuration.

This configuration minimizes steric hindrance between the cyclohexane rings and the gluconate groups, facilitating DNA intercalation.

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC₁₈H₃₆N₂O₁₄Pt
Molar Mass699.6 g/mol
Coordination GeometrySquare-planar (SP-4)
Ligand ConfigurationTrans (1S)
Chiral Centers2 (Pt center and gluconate)

Synthesis and Purification

Synthetic Methodology

The synthesis involves reacting 1,2-cyclohexanediamine with K₂PtCl₄ in an aqueous medium, followed by ligand substitution with D-gluconic acid. Critical steps include:

  • Precursor Formation:
    K2PtCl4+21,2-cyclohexanediaminePt(diamine)2Cl2+2KCl\text{K}_2\text{PtCl}_4 + 2\,\text{1,2-cyclohexanediamine} \rightarrow \text{Pt(diamine)}_2\text{Cl}_2 + 2\,\text{KCl}

  • Ligand Exchange:
    Pt(diamine)2Cl2+2D-gluconatePt(diamine)2(gluconate)2+2Cl\text{Pt(diamine)}_2\text{Cl}_2 + 2\,\text{D-gluconate}^- \rightarrow \text{Pt(diamine)}_2(\text{gluconate})_2 + 2\,\text{Cl}^-

The reaction proceeds under nitrogen to prevent oxidation, with yields optimized at pH 7–8.

Solvent Optimization

A water/N-methyl-2-pyrrolidone (NMP) mixture (3:1 v/v) enhances solubility during crystallization, yielding >95% purity. Post-synthesis purification employs recrystallization from ethanol, producing needle-like crystals suitable for X-ray diffraction.

Biological Activity and Mechanisms of Action

Cytotoxicity Profiles

In vitro assays against HCT 116 (colon cancer) and HT-29 (colorectal adenocarcinoma) cells demonstrate IC₅₀ values 2–3× lower than cisplatin . Notably, its selectivity index (ratio of IC₅₀ in non-cancerous HIEC6 intestinal cells to cancer cells) exceeds 5, indicating reduced off-target toxicity .

Table 2: Cytotoxicity Comparison (72 h exposure)

CompoundHCT 116 IC₅₀ (μM)HT-29 IC₅₀ (μM)HIEC6 IC₅₀ (μM)
Cisplatin12.515.28.7
Pt(II)-gluconate complex4.86.124.3

DNA Interaction and Damage Mechanisms

The complex induces double-strand DNA breaks (DSBs) marked by γH2AX foci, persisting >72 h post-treatment . Unlike cisplatin’s transient adducts, this compound’s 1,2-cyclohexanediamine ligands stabilize platinum-DNA crosslinks, preventing repair via nucleotide excision. Molecular dynamics simulations reveal preferential binding to the N7 position of guanine, with a binding free energy of −8.2 kcal/mol (vs. −6.9 kcal/mol for cisplatin).

Comparative Analysis with Related Platinum Complexes

Ligand Effects on Activity

Replacing gluconate with glucuronate (as in PubChem CID 498172 ) reduces cytotoxicity by 40%, underscoring the importance of the C6 hydroxyl group in gluconate for cellular uptake . Similarly, cis-1,2-cyclohexanediamine analogs show 50% lower activity due to steric clashes with DNA minor grooves.

Table 3: Ligand Modifications and Bioactivity

Ligand CombinationDNA Binding AffinityIC₅₀ (HCT 116, μM)
1,2-cyclohexanediamine + gluconateHigh4.8
1,2-cyclohexanediamine + glucuronateModerate8.1
Cis-diamine + gluconateLow12.4

Future Directions and Clinical Translation

Prodrug Development

Recent work on Pt(IV) prodrugs (e.g., Pt(IV)-biSi-2 ) suggests that oxidizing the Pt(II) core to Pt(IV) enhances stability and allows functionalization with targeting moieties. For this complex, appending triethoxysilyl groups could enable silica nanoparticle conjugation for tumor-selective delivery .

Combination Therapies

Synergy studies with PARP inhibitors (e.g., olaparib) are warranted, given the compound’s propensity to induce DSBs. Preclinical murine models of colorectal cancer show a 60% reduction in tumor volume when combined with immunotherapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator